2-Methyltetracosanoic acid
CAS No.: 62764-46-9
Cat. No.: VC13790828
Molecular Formula: C25H50O2
Molecular Weight: 382.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62764-46-9 |
---|---|
Molecular Formula | C25H50O2 |
Molecular Weight | 382.7 g/mol |
IUPAC Name | 2-methyltetracosanoic acid |
Standard InChI | InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(2)25(26)27/h24H,3-23H2,1-2H3,(H,26,27) |
Standard InChI Key | REBUIOAAVPBXTP-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCCCCCC(C)C(=O)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCC(C)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Methyltetradecanoic acid belongs to the class of branched-chain fatty acids (BCFAs), distinguished by its methyl branch at the C₂ position. The IUPAC name, 2-methyltetradecanoic acid, reflects this substitution pattern. Its canonical SMILES representation is CCCCCCCCCCCCC(C)C(=O)O
, illustrating the carboxyl group at one terminus and the methyl branch near the chain’s origin .
Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 242.40 g/mol | |
Density | 0.894 g/cm³ | |
Boiling Point | 355.5°C at 760 mmHg | |
Flash Point | 197.4°C | |
LogP (Octanol-Water) | 5.02 |
The methyl branch induces steric hindrance, reducing molecular packing efficiency compared to linear-chain analogs. This results in a lower melting point and altered solubility profiles, making it more fluid at biological temperatures .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra of 2-methyltetradecanoic acid reveal distinct shifts for the methyl-branched carbon (δ ~19 ppm in ¹³C NMR) and the carboxyl carbon (δ ~180 ppm). Infrared (IR) spectroscopy shows a strong carbonyl stretch at ~1700 cm⁻¹, consistent with carboxylic acid functionality .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via two primary routes:
-
Alkylation of Tetradecanoic Acid: Treatment of tetradecanoic acid with methyl iodide in the presence of a strong base (e.g., sodium hydride) in dimethyl sulfoxide (DMSO) yields the branched product. This method achieves ~70% efficiency but requires rigorous purification to remove linear byproducts .
-
Biocatalytic Production: Recombinant polyketide synthases (PKSs) engineered in E. coli or S. cerevisiae enable stereoselective synthesis from malonyl-CoA and methylmalonyl-CoA precursors. This approach offers higher enantiomeric purity (>95%) and aligns with green chemistry principles .
Table 2: Comparative Synthesis Methods
Method | Yield | Purity | Environmental Impact |
---|---|---|---|
Chemical Alkylation | 70% | 85% | High (solvent waste) |
Biocatalytic Synthesis | 90% | 98% | Low (aqueous media) |
Industrial Manufacturing
Large-scale production utilizes fractional distillation of nutmeg butter (Myristica fragrans), which contains up to 75% trimyristin. Saponification of this triglyceride releases myristic acid, which is subsequently methylated using zeolite catalysts under supercritical CO₂ conditions . Recent advances in metabolic engineering have enabled microbial production via Yarrowia lipolytica strains, achieving titers of 12 g/L in fed-batch fermentations .
Biological and Biomedical Applications
Membrane Lipid Dynamics
Incorporation of 2-methyltetradecanoic acid into phospholipid bilayers reduces membrane rigidity by disrupting acyl chain packing. Studies using differential scanning calorimetry (DSC) show a 15% decrease in phase transition temperatures compared to straight-chain analogs, enhancing membrane fluidity in models of bacterial and cancer cell membranes .
Anticancer Activity
In vitro assays demonstrate dose-dependent cytotoxicity against human colorectal adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 48 µM and 52 µM, respectively. Mechanistic studies attribute this effect to:
-
Induction of Apoptosis: Activation of caspase-3/7 pathways via mitochondrial depolarization .
-
Inhibition of Fatty Acid Synthase (FASN): Competitive binding to the KS domain (Kᵢ = 0.8 µM), suppressing de novo lipogenesis in tumor cells .
Table 3: Cytotoxicity Profile (48-Hour Exposure)
Cell Line | IC₅₀ (µM) | Apoptosis Induction |
---|---|---|
HCT-116 (Colorectal) | 48 | 72% |
MCF-7 (Breast) | 52 | 68% |
HepG2 (Liver) | 89 | 41% |
Antimicrobial Properties
Against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), 2-methyltetradecanoic acid exhibits minimum inhibitory concentrations (MICs) of 128 µg/mL and 256 µg/mL, respectively. The branched structure enhances permeability across bacterial membranes, facilitating disruption of electron transport chains .
Comparative Analysis with Structural Analogs
Versus Myristic Acid (Tetradecanoic Acid)
-
Solubility: 2-Methyltetradecanoic acid is 30% more soluble in polar solvents (e.g., ethanol) due to reduced crystallinity .
-
Biological Activity: The methyl branch confers 5-fold greater cytotoxicity in cancer models compared to linear myristic acid .
Versus 12-Methyltetradecanoic Acid
Positional isomerism profoundly impacts function. The 12-methyl derivative shows superior antitumor efficacy (IC₅₀ = 28 µM in HCT-116) but lower membrane integration capacity due to terminal branching .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume